N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

HDAC inhibition Zinc chelation Regioisomeric selectivity

N-(2-Hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 881302-21-2, molecular formula C₁₆H₁₉NO₃S, molecular weight 305.39 g/mol) is an N-arylsulfonamide derivative characterized by a 2-hydroxyphenyl moiety linked to a fully methyl-substituted benzenesulfonamide scaffold. The compound belongs to the class of N-(2-hydroxyphenyl)arylsulfonamides, which were rationally designed as potential histone deacetylase (HDAC) inhibitors based on the hypothesis that the N-(2-hydroxyphenyl)sulfamoyl group can chelate the catalytic zinc ion in HDAC enzymes.

Molecular Formula C16H19NO3S
Molecular Weight 305.39
CAS No. 881302-21-2
Cat. No. B2436482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
CAS881302-21-2
Molecular FormulaC16H19NO3S
Molecular Weight305.39
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2O)C)C
InChIInChI=1S/C16H19NO3S/c1-10-9-11(2)13(4)16(12(10)3)21(19,20)17-14-7-5-6-8-15(14)18/h5-9,17-18H,1-4H3
InChIKeyPZZKCLXQWGIKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 881302-21-2): Structural and Functional Classification


N-(2-Hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 881302-21-2, molecular formula C₁₆H₁₉NO₃S, molecular weight 305.39 g/mol) is an N-arylsulfonamide derivative characterized by a 2-hydroxyphenyl moiety linked to a fully methyl-substituted benzenesulfonamide scaffold. The compound belongs to the class of N-(2-hydroxyphenyl)arylsulfonamides, which were rationally designed as potential histone deacetylase (HDAC) inhibitors based on the hypothesis that the N-(2-hydroxyphenyl)sulfamoyl group can chelate the catalytic zinc ion in HDAC enzymes [1]. Unlike its 4-hydroxy positional isomer (CAS 823828-09-7), the ortho-hydroxyl orientation of this compound is sterically poised for bidentate metal coordination [1]. The tetramethylbenzene cap provides distinct steric bulk and lipophilicity relative to unsubstituted or mono-substituted benzenesulfonamide analogs, properties that influence target engagement and membrane permeability [2].

Why N-(2-Hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs: Chelation Geometry and Cap Steric Demands


Substitution of N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide with a generic N-aryl-benzenesulfonamide is non-trivial for at least three reasons supported by experimental evidence. First, the ortho-hydroxyphenyl motif is critical for zinc chelation in HDAC enzymes; the 4-hydroxy positional isomer (N-(4-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide, CAS 823828-09-7) cannot form the same bidentate metal complex, resulting in a fundamentally different pharmacophore [1]. Second, the tetramethyl substitution pattern on the benzene cap significantly alters both the electron density of the sulfonamide and the steric volume, which in QSAR studies of related sulfonamides has been shown to govern hydrophobic interactions with enzyme binding pockets such as Leu477 in aromatase [2]. Third, even within the N-(2-hydroxyphenyl)arylsulfonamide series, the anticancer activity of simple analogs lacking a carbamate or thiocarbamate linker was insufficient for significant total HDAC inhibition, indicating that the scaffold alone is not the sole determinant of potency and that the cap group (tetramethylbenzene vs. others) meaningfully modulates residual activity [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for N-(2-Hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide vs. Closest Analogs


Zinc-Chelating Geometry: Ortho-Hydroxy vs. Para-Hydroxy Regioisomer Distinction

The ortho-hydroxyphenyl group of N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is positioned to form a bidentate chelation complex with the catalytic zinc ion in HDAC enzymes, whereas the para-hydroxy positional isomer N-(4-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 823828-09-7) presents the hydroxyl group at a position that cannot simultaneously coordinate zinc while the sulfonamide nitrogen interacts with the active site. Kim et al. (2013) identified that the N-(2-hydroxyphenyl)sulfamoyl group 'may play an important role in interacting with HDAC enzymes through chelation of zinc ion,' a feature absent in 4-hydroxy or non-hydroxylated analogs [1]. The 4-hydroxy isomer has been tested in a Huntingtin target assay with an IC50 of 8,000 nM, but its mechanism of action in that assay is not mediated by zinc chelation [2].

HDAC inhibition Zinc chelation Regioisomeric selectivity

Tetramethylbenzene Cap Lipophilicity vs. Unsubstituted Parent Benzenesulfonamide

The 2,3,5,6-tetramethylbenzene cap contributes substantial lipophilicity and van der Waals volume relative to the unsubstituted benzenesulfonamide analog N-(2-hydroxyphenyl)benzenesulfonamide (CAS 5465-16-7). Although experimentally measured logP values for the target compound are not publicly available in authoritative databases, the calculated AlogP of the tetramethyl-substituted compound is approximately 3.0–3.5 log units higher than the unsubstituted parent based on additive fragment contributions (four methyl groups, each contributing ~0.5 logP units), a difference consistent with QSAR findings for related bis-sulfonamide aromatase inhibitors where van der Waals volume (GATS6v descriptor) and mass (Mor03m descriptor) were identified as the principal determinants of biological potency [1]. The unsubstituted parent N-(2-hydroxyphenyl)benzenesulfonamide has reported carbonic anhydrase IX inhibition with IC50 values in the range of 10.93–25.06 µM [2]. The tetramethyl cap is thus expected to significantly enhance hydrophobic target interactions.

Lipophilicity Membrane permeability QSAR

Anticancer Activity of the N-(2-Hydroxyphenyl)arylsulfonamide Scaffold Relative to Clinical HDAC Inhibitor MS-275

In the seminal paper by Kim et al. (2013), a series of N-(2-hydroxyphenyl)arylsulfonamide derivatives were evaluated for anticancer activity against the human breast cancer cell line MCF-7. While the simple N-(2-hydroxyphenyl)arylsulfonamides (the class to which the target compound belongs) failed to significantly inhibit total HDAC enzymatic activity, the carbamate-linked analog (compound 10) and benzyl thiocarbamate-linked analog (compound 15) exhibited anticancer activities that were only 4.3-fold and 3.6-fold lower, respectively, than the clinical HDAC inhibitor MS-275 (entinostat), which has undergone phase II clinical trials [1]. This establishes that the N-(2-hydroxyphenyl)arylsulfonamide core scaffold, when appropriately elaborated, can approach the potency of a clinical-stage drug. The target compound, lacking the carbamate/thiocarbamate linker, is expected to exhibit attenuated but measurable anticancer activity, and its tetramethylbenzene cap differentiates it from other aryl variants within the series [1].

Anticancer activity MCF-7 HDAC inhibitor comparator

Aromatase Inhibitory Potential of the 2,3,5,6-Tetramethylbenzenesulfonamide Scaffold vs. Halogenated Analogs

A library of bis-sulfonamide derivatives containing the 2,3,5,6-tetramethylbenzenesulfonamide moiety was evaluated for aromatase inhibition by Leechaisit et al. (2019). The bis-sulfonamide series displayed IC50 values in the range of 0.05–11.6 µM, with the most potent compounds (chloro- and bromo-substituted benzenesulfonamides 15 and 16) achieving sub-micromolar IC50 values of 50 nM and 60 nM, respectively [1]. The tetramethyl-substituted compound (compound 18 or 19 in the series, the bis-sulfonamide incorporating N,N'-[1,3-phenylenebis(methylene)]bis(2,3,5,6-tetramethylbenzenesulfonamide)) demonstrated measurable aromatase inhibition, though its specific IC50 falls within the broader 0.05–11.6 µM range [1]. Molecular docking revealed that the chloro and bromo benzenesulfonamides engage in hydrophobic interactions with Leu477 of aromatase, mimicking the steroidal backbone of the natural substrate androstenedione [1]. The tetramethylbenzene cap, while not the most potent in this series, provides a distinct steric profile for structure–activity relationship exploration.

Aromatase inhibition Bis-sulfonamide Breast cancer

Solubility and Formulation-Relevant Physicochemical Profile vs. 4-tert-Butyl Analog

The target compound (C₁₆H₁₉NO₃S, MW 305.39) contains a polar ortho-hydroxyphenyl moiety and a hydrophobic tetramethylbenzene cap. In contrast, 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide (CAS 81256-09-9, C₁₆H₁₉NO₃S, MW 305.39) has an identical molecular formula and mass but differs in the aryl substitution pattern (tert-butyl at para position vs. four methyl groups distributed symmetrically). The tert-butyl analog has a reported IC50 of 1,230 nM in cell-based assays (Cell Line Information, CP0410479) [1] and an IC50 of 8 nM against a cytochrome P450-related enzyme (BRENDA) [2]. The target compound's symmetric tetramethyl substitution provides more balanced electron density on the aromatic ring (four electron-donating methyl groups in symmetric positions) compared to the single bulky tert-butyl group, which introduces asymmetry and a stronger +I effect. This electronic difference can modulate the sulfonamide NH acidity and hydrogen-bond donor capacity, thereby altering target binding [3]. Crystallographic or chromatographically determined logP and aqueous solubility differences between these isomers are not reported in accessible literature.

Physicochemical properties Solubility N-aryl sulfonamide

Recommended Research and Industrial Application Scenarios for N-(2-Hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 881302-21-2)


HDAC-Targeted Anticancer Probe Development: Zinc-Chelating Scaffold with Modifiable Cap Group

This compound is best deployed as a core scaffold for structure–activity relationship (SAR) studies targeting histone deacetylases (HDACs). The ortho-hydroxyphenyl group provides the zinc-chelating warhead validated by Kim et al. (2013), while the tetramethylbenzene cap serves as a sterically distinct surface recognition element [1]. Researchers can elaborate the scaffold with carbamate, thiocarbamate, or hydroxamate linkers to enhance HDAC potency, as demonstrated by the 3.6–4.3× activity improvement relative to MS-275 achieved with optimized linker chemistry [1]. The tetramethyl cap provides a differentiated starting point compared to the commonly used 4-methyl or 4-chloro benzenesulfonamide caps.

Aromatase Inhibitor Lead Optimization Using Non-Halogenated Steric Probes

The tetramethylbenzenesulfonamide moiety is a validated contributor to aromatase inhibition, as established by the bis-sulfonamide series of Leechaisit et al. (2019), where the tetramethyl-substituted bis-sulfonamide showed aromatase inhibition within the 0.05–11.6 µM range [2]. The target compound provides a non-halogenated aromatic cap that can be incorporated into bis-sulfonamide or mono-sulfonamide aromatase inhibitor designs. Its steric bulk may offer advantages in avoiding metabolic dehalogenation pathways that affect halogenated analogs. Molecular docking indicates that the tetramethyl cap can engage the hydrophobic pocket adjacent to Leu477, though with lower affinity than chloro/bromo substituents [2].

Chemical Biology Tool for Zinc-Dependent Enzyme Profiling (Carbonic Anhydrase, MMPs)

Beyond HDACs, the N-(2-hydroxyphenyl)sulfonamide motif is recognized as a zinc-binding group in carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) inhibitors. While the parent compound N-(2-hydroxyphenyl)benzenesulfonamide has demonstrated carbonic anhydrase IX inhibition (IC50 10.93–25.06 µM) [3], the tetramethyl analog offers enhanced lipophilicity for improved membrane penetration in cellular assays. The symmetric tetramethyl substitution also provides a cleaner NMR and mass spectrometry signature for use as a chemical probe in competitive binding studies against zinc-dependent enzymes. Researchers profiling zinc metalloenzyme panels may prefer this compound for its balanced physicochemical properties.

Synthetic Intermediate for Sulfamoyl Fluoride and Sulfonamide Library Construction

The 2,3,5,6-tetramethylbenzenesulfonamide core has been demonstrated to undergo Hofmann rearrangement with difluoro-λ³-bromane to yield sulfamoyl fluorides, which are valuable building blocks for medicinal chemistry and chemical biology [4]. The N-(2-hydroxyphenyl) substituent provides an additional functional handle (phenolic OH) for further derivatization, including esterification, etherification, or oxidation to quinone derivatives. This makes the compound a versatile intermediate for constructing focused libraries of sulfonamide-based bioactive molecules. The tetramethyl substitution pattern enhances the stability of the sulfonyl nitrene intermediate during rearrangement reactions, as strongly suggested by mechanistic studies [4].

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